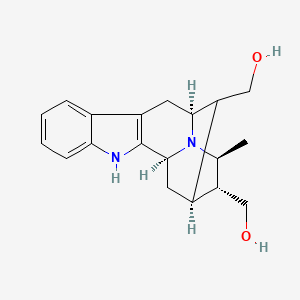

10-Hydroxydihydroperaksine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H24N2O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

[(1S,12S,14R,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol |

InChI |

InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12+,14-,15?,17-,18-/m0/s1 |

InChI Key |

PBLXNPSLWYWTKM-ABFAVRDBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]2C[C@@H]3N1[C@H](C2CO)CC4=C3NC5=CC=CC=C45)CO |

Canonical SMILES |

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Structure of 10-Hydroxydihydroperaksine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a naturally occurring alkaloid identified from the plant Rauvolfia verticillata. Alkaloids from the Rauvolfia genus have long been a subject of scientific interest due to their wide range of biological activities, including antihypertensive, antipsychotic, and anti-inflammatory effects. This technical guide aims to provide a comprehensive overview of the structure of this compound. However, it is important to note that while the basic chemical structure is known, detailed experimental data and biological activity studies are not extensively available in the public domain.

Chemical Structure and Properties

The fundamental chemical identity of this compound has been established through standard chemical database entries.

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O₃ |

| IUPAC Name | (2R,3R,4S,6R,7S,12bR)-4-ethyl-3-methoxy-2,6-methano-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine-3,7-diol |

| Canonical SMILES | CCC1C2CN3C(C4=C(C=C(C=C4)O)NC3=C2)C1CO |

| InChI Key | InChI=1S/C19H24N2O3/c1-2-10-14-8-21-15-12(10)7-11-9-13(24)5-6-16(22)17(9)20-18(11)15/h5-6,9-10,12,14,20,22,24H,2,7-8H2,1H3 |

Hypothetical Isolation and Characterization Workflow

While a specific experimental protocol for the isolation of this compound has not been published, a general workflow can be proposed based on established methods for isolating alkaloids from Rauvolfia species.

Caption: A generalized workflow for the isolation and structural elucidation of alkaloids.

Experimental Protocols:

A detailed, validated experimental protocol for the isolation and purification of this compound is not currently available in scientific literature. A general approach would involve:

-

Extraction: The dried and powdered plant material of Rauvolfia verticillata would be subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.

-

Acid-Base Partitioning: The resulting crude extract would undergo an acid-base partitioning process to selectively separate the basic alkaloidal fraction from other plant constituents.

-

Chromatographic Purification: The crude alkaloid fraction would then be subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound would be confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, amine, aromatic rings).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Biological Activity and Signaling Pathways

Currently, there are no published studies detailing the biological activities, mechanism of action, or any associated signaling pathways for this compound. The broader class of alkaloids from Rauvolfia has been shown to interact with various targets, including neurotransmitter receptors and ion channels. However, specific targets for this compound remain to be identified.

Conclusion and Future Directions

This compound represents a structurally defined but functionally uncharacterized natural product. The lack of detailed spectroscopic and pharmacological data highlights a significant knowledge gap. Future research should focus on the following areas:

-

Isolation and Characterization: A complete spectroscopic characterization of this compound is necessary to provide a definitive structural proof and serve as a reference for future studies.

-

Pharmacological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies will be required to elucidate the underlying mechanism of action and any involved signaling pathways.

This document serves as a summary of the currently available information on the structure of this compound. It is anticipated that as research into the rich chemical diversity of Rauvolfia species continues, more detailed information regarding this and other novel alkaloids will become available.

The Natural Provenance of 10-Hydroxydihydroperaksine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid that has been identified within the plant kingdom. This technical guide provides a comprehensive overview of its natural source, alongside generalized methodologies for its extraction and purification. While specific quantitative data and a detailed biosynthetic pathway for this particular compound remain to be fully elucidated in publicly available literature, this document synthesizes the current knowledge on related compounds and established protocols for the isolation of alkaloids from its host genus. This guide aims to serve as a foundational resource for researchers interested in the study and potential applications of this compound.

Natural Source and Chemical Profile

This compound is an alkaloid found in the herbs of Rauvolfia verticillata, a flowering plant belonging to the family Apocynaceae. It is also recognized as a natural product of the Rauvolfia genus. The compound is chemically identified as 10-Hydroxy-19(S),20(R)-dihydroperaksine.

Table 1: Chemical Profile of this compound

| Property | Value |

| Chemical Name | 10-Hydroxy-19(S),20(R)-dihydroperaksine |

| Synonyms | This compound |

| Molecular Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 451478-47-0 |

| Natural Source | Rauvolfia verticillata (Apocynaceae) |

Experimental Protocols: Extraction and Isolation of Rauvolfia Alkaloids

While a specific, detailed experimental protocol for the isolation of this compound from Rauvolfia verticillata is not extensively documented in available scientific literature, a general methodology for the extraction of total alkaloids from Rauvolfia species can be adapted. The following protocol is a composite of established techniques for alkaloid extraction from this genus.

General Extraction Methodology

This protocol outlines a typical acid-base extraction procedure for the isolation of total alkaloids from Rauvolfia plant material.

Materials:

-

Dried and powdered roots of Rauvolfia species

-

0.1-0.5% Hydrochloric acid in ethanol (B145695) (acidic alcohol)

-

Ammonia (B1221849) solution

-

Hydrochloric acid (concentrated and dilute)

-

Organic solvents (e.g., chloroform, diethyl ether)

-

Distilled water

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Percolation: The powdered plant material is subjected to percolation with acidic alcohol (0.1-0.5% HCl in ethanol).

-

Solvent Recovery: The resulting percolate is collected, and the ethanol is recovered under reduced pressure using a rotary evaporator.

-

pH Adjustment (Initial): The pH of the concentrated extract is adjusted to a range of 6.3-6.7 with the addition of ammonia water.

-

Concentration: The solution is further concentrated under reduced pressure.

-

Aqueous Suspension: The concentrated solution is diluted with 1.5-2.5 times its volume of water.

-

Acidification: The aqueous solution is acidified to a pH of 3-4 with hydrochloric acid.

-

Filtration: The acidified solution is filtered to remove non-alkaloidal precipitates.

-

Basification: The pH of the filtrate is raised to 9.5-10 with the addition of a stronger ammonia solution to precipitate the total alkaloids.

-

Collection and Drying: The precipitated alkaloids are collected by filtration, washed with cold water, and dried to yield the total alkaloid extract.

Purification by Column Chromatography

Further purification of the total alkaloid extract to isolate individual compounds like this compound would typically involve column chromatography.

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol (B129727) and their mixtures)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

-

Sample Loading: The crude total alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Monitoring by TLC: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

-

Isolation: Fractions containing the purified this compound are combined, and the solvent is evaporated to yield the isolated compound.

Biosynthesis of Peraksine-Type Alkaloids

The biosynthesis of peraksine (B1174184), a sarpagine-type alkaloid, is a complex enzymatic process originating from the precursor strictosidine (B192452). While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for sarpagine (B1680780) alkaloids provides a foundational understanding.

The biosynthesis begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids. Through a series of enzymatic reactions involving oxidations, reductions, and rearrangements, the strictosidine aglycone is converted into the sarpagine skeleton. Key enzymes in related pathways include perakine (B201161) reductase. The hydroxylation at the C-10 position and the reduction of the peraksine side chain are likely late-stage modifications in the biosynthetic pathway.

In-Depth Technical Guide: The Discovery and Isolation of 10-Hydroxydihydroperaksine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the discovery and isolation of 10-Hydroxydihydroperaksine, a significant monoterpenoid indole (B1671886) alkaloid. Due to limitations in accessing the full text of primary research articles, this document focuses on publicly available information regarding the compound's origins and properties. While a comprehensive experimental protocol from the original discovery cannot be reproduced here, this guide synthesizes available data to support researchers in the fields of natural product chemistry and drug development.

Introduction

This compound is a naturally occurring alkaloid identified from the plant species Rauvolfia verticillata, a member of the Apocynaceae family. This family of plants is renowned for its rich diversity of bioactive monoterpenoid indole alkaloids, many of which possess significant pharmacological properties. The structural complexity and biological activity of these compounds make them a subject of intense research for potential therapeutic applications.

Initial reports suggest the isolation of this compound alongside other known and novel alkaloids, highlighting the rich chemical profile of Rauvolfia species. Further research has also indicated its presence in hairy root cultures of Rauvolfia serpentina, suggesting alternative methods for its production. This guide will summarize the known information about its discovery and chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O₃ | |

| Molecular Weight | 328.4 g/mol | |

| CAS Number | 451478-47-0 | - |

| Appearance | Powder | |

| Purity | >98% |

Table 1: Physicochemical Properties of this compound

Discovery and Natural Occurrence

This compound was discovered as a constituent of Rauvolfia verticillata. The primary research that likely details its initial isolation is a 2015 publication in the journal Fitoterapia by Gao et al. This study focused on the isolation and characterization of new hexacyclic monoterpenoid indole alkaloids from this plant species and also reported the isolation of 17 known analogues, one of which is presumed to be this compound.

Additionally, independent research by Stöckigt et al. has reportedly identified this compound from the hairy root cultures of a related species, Rauvolfia serpentina. This finding is significant as it presents a potential alternative and sustainable source for the compound, moving beyond the collection of wild plant material.

Experimental Protocols (General Overview)

While the specific, detailed experimental protocol for the original isolation of this compound could not be accessed for this guide, a general workflow for the isolation of alkaloids from Rauvolfia species can be described. This process typically involves several key stages:

Figure 1: A generalized workflow for the isolation of alkaloids from plant material.

4.1. Extraction

The initial step involves the extraction of alkaloids from the dried and powdered plant material (e.g., stems, roots) of Rauvolfia verticillata. This is typically achieved using a series of solvents with increasing or decreasing polarity to selectively extract different classes of compounds.

4.2. Chromatographic Separation

The resulting crude extract, a complex mixture of numerous compounds, is then subjected to various chromatographic techniques to separate the individual alkaloids. This multi-step process often includes:

-

Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina). Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC. This technique offers higher resolution and is crucial for obtaining the compound in high purity.

4.3. Structure Elucidation

Once isolated, the chemical structure of this compound would have been determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or detailing its biological activity. As a member of the monoterpenoid indole alkaloid class, it is plausible that it may exhibit biological activities similar to other compounds in this family, which are known to interact with various receptors and enzymes in the central nervous system and other tissues. Further research is required to elucidate the specific pharmacological profile of this compound.

The general relationship between natural product discovery and the investigation of its biological effects can be visualized as follows:

Figure 2: Logical progression from the discovery of a natural product to assessing its drug development potential.

Conclusion and Future Directions

This compound represents another interesting addition to the vast family of monoterpenoid indole alkaloids from Rauvolfia species. While its initial discovery and isolation have been reported, a significant gap remains in the publicly accessible, detailed experimental data and its pharmacological characterization. Future research should focus on:

-

Full Publication of Primary Data: Making the detailed experimental protocols and full spectroscopic data from the original isolation studies publicly available would be invaluable to the research community.

-

Pharmacological Screening: A comprehensive screening of this compound for a range of biological activities is necessary to understand its therapeutic potential.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and identify its molecular targets will be crucial for any drug development efforts.

-

Synthetic and Biosynthetic Studies: Exploring synthetic routes and further investigating its biosynthesis in hairy root cultures could provide sustainable sources for future research and development.

This technical guide serves as a starting point for researchers interested in this compound. It is hoped that the consolidation of this information will stimulate further investigation into this promising natural product.

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of 10-Hydroxydihydroperaksine in Rauvolfia verticillata

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of 10-hydroxydihydroperaksine (B1631173), a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in Rauvolfia verticillata. While the complete pathway has not been experimentally elucidated in its entirety, this document synthesizes current knowledge of related alkaloid biosynthesis in the Rauvolfia genus to present a scientifically grounded putative pathway. This guide provides detailed experimental protocols for pathway elucidation, quantitative data on alkaloid content, and a visual representation of the proposed biosynthetic steps.

Introduction

Rauvolfia verticillata is a rich source of diverse and pharmacologically significant MIAs. Among these, the sarpagan-type alkaloids are of particular interest due to their structural complexity and biological activities. This compound represents a hydroxylated and reduced derivative within this class. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production or generating novel, high-value derivatives. The pathway proposed herein is inferred from the well-established biosynthesis of ajmaline (B190527) and other sarpagan alkaloids in Rauvolfia species, which serves as a robust template for predicting the formation of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the central MIA precursor, strictosidine (B192452), which is formed by the condensation of tryptamine (B22526) and secologanin (B1681713). The subsequent steps likely follow the sarpagan alkaloid pathway, with specific hydroxylation and reduction reactions occurring at the later stages to yield the final product.

The key proposed steps are:

-

Formation of Strictosidine: Tryptamine and secologanin are condensed by strictosidine synthase (STR) to form strictosidine.

-

Deglycosylation: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone.

-

Rearrangement to the Sarpagan Skeleton: A series of complex, enzyme-catalyzed reactions, including the action of the sarpagan bridge enzyme (SBE), are thought to convert the aglycone into the characteristic sarpagan ring system, leading to intermediates like polyneuridine (B1254981) aldehyde.

-

Formation of Perakine: The pathway likely proceeds through the intermediate perakine. The isomerization of vomilenine, a precursor to ajmaline, can lead to the formation of perakine. This isomerization is a key branch point between the ajmalan (B1240692) and sarpagan pathways.

-

Reduction to Dihydroperaksine (B1209952): Perakine is then likely reduced by a reductase enzyme to form dihydroperaksine.

-

Hydroxylation to this compound: The final step is the regioselective hydroxylation of dihydroperaksine at the C-10 position, catalyzed by a specific hydroxylase, likely a cytochrome P450 monooxygenase, to yield this compound.

Below is a DOT language script for the visualization of this putative pathway.

Quantitative Data

While specific quantitative data for the biosynthetic pathway of this compound is not available, studies have quantified the content of major alkaloids in Rauvolfia verticillata. This data provides a valuable reference for understanding the metabolic flux towards different alkaloid classes within the plant.

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Ajmaline | Root | 0.96 | UPLC-ESI-MS/MS | [1] |

| Yohimbine | Root | Not specified | UPLC-ESI-MS/MS | [1] |

| Ajmalicine | Root | Not specified | UPLC-ESI-MS/MS | [1] |

| Serpentine | Root | Not specified | UPLC-ESI-MS/MS | [1] |

| Reserpine | Root | Not specified | UPLC-ESI-MS/MS | [1] |

| Ajmaline | Leaf | 20.28 | UPLC-ESI-MS/MS | [1] |

| Yohimbine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |

| Ajmalicine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |

| Serpentine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |

| Reserpine | Leaf | Not specified | UPLC-ESI-MS/MS | [1] |

Experimental Protocols

The elucidation of a novel biosynthetic pathway, such as that for this compound, requires a multi-faceted approach combining biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Enzyme Isolation and Purification

Objective: To isolate the putative reductase and hydroxylase enzymes.

Methodology:

-

Plant Material: Use fresh root and leaf tissues of Rauvolfia verticillata, as these are known sites of alkaloid accumulation[1].

-

Crude Extract Preparation:

-

Homogenize the plant tissue in a chilled extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to remove cell debris.

-

For cytochrome P450 enzymes (hydroxylases), prepare a microsomal fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. Resuspend the microsomal pellet in a suitable buffer. For soluble enzymes (reductases), the supernatant can be used for further purification.

-

-

Protein Purification:

-

Subject the crude extract or microsomal fraction to a series of chromatographic steps.

-

Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins with increasing concentrations of ammonium sulfate.

-

Column Chromatography: Use a combination of techniques such as:

-

Size-Exclusion Chromatography: To separate proteins based on molecular weight.

-

Ion-Exchange Chromatography: To separate proteins based on charge.

-

Affinity Chromatography: Using a ligand specific for the enzyme of interest (if known).

-

-

Monitor the enzymatic activity of the fractions at each step using the assays described below.

-

Enzyme Assays

Objective: To detect and quantify the activity of the target enzymes.

Methodology:

-

Reductase Assay:

-

Substrate: Dihydroperaksine (if available) or a related substrate with a reducible bond.

-

Reaction Mixture: Incubate the purified enzyme fraction with the substrate and a reducing agent (e.g., NADPH or NADH) in a suitable buffer.

-

Detection: Monitor the consumption of NADPH/NADH spectrophotometrically at 340 nm or analyze the formation of the reduced product by HPLC or LC-MS.

-

-

Hydroxylase (Cytochrome P450) Assay:

-

Substrate: Dihydroperaksine.

-

Reaction Mixture: Incubate the microsomal fraction or purified enzyme with the substrate, NADPH, and a cytochrome P450 reductase in a suitable buffer.

-

Detection: Analyze the formation of this compound using HPLC or LC-MS. The identity of the product can be confirmed by comparison with an authentic standard (if available) or by mass spectrometry and NMR analysis.

-

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

-

Transcriptome Analysis:

-

Extract RNA from R. verticillata tissues and perform RNA sequencing (RNA-seq).

-

Identify candidate genes encoding reductases and cytochrome P450s that are co-expressed with known MIA biosynthesis genes.

-

-

Gene Cloning:

-

Design primers based on the candidate gene sequences and amplify the full-length cDNAs using RT-PCR.

-

Clone the amplified cDNAs into an expression vector (e.g., for expression in E. coli for reductases or yeast for cytochrome P450s).

-

-

Heterologous Expression and Functional Verification:

-

Express the cloned genes in a suitable host system.

-

Perform enzyme assays with the recombinant proteins and the putative substrates to confirm their catalytic activity.

-

Below is a DOT language script illustrating the experimental workflow for enzyme and gene identification.

Conclusion

The biosynthesis of this compound in Rauvolfia verticillata likely represents a specialized branch of the well-characterized sarpagan alkaloid pathway. The proposed pathway, involving a late-stage reduction and hydroxylation of a perakine-derived intermediate, provides a strong foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the definitive elucidation of this pathway, which will be instrumental for the biotechnological production of this and other valuable monoterpenoid indole alkaloids.

References

10-Hydroxydihydroperaksine: A Technical Overview of a Rauvolfia Alkaloid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific understanding of 10-Hydroxydihydroperaksine (CAS Number: 451478-47-0), an indole (B1671886) alkaloid isolated from the plant Rauvolfia verticillata. While this compound is available for research purposes, a thorough review of publicly available scientific literature reveals a significant gap in the characterization of its biological activity and mechanism of action. This guide summarizes the known physicochemical properties and highlights the need for further investigation into its potential pharmacological effects.

Physicochemical Properties

This compound is a natural product belonging to the complex family of indole alkaloids.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 451478-47-0 | [1][2][3][4][5][6] |

| Molecular Formula | C19H24N2O3 | [1][2][4][6] |

| Molecular Weight | 328.4 g/mol | [1][2][6] |

| Appearance | Powder | [1][2] |

| Purity | >98% | [1][2] |

| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine | [1] |

| Source | The herbs of Rauvolfia verticillata | [1] |

Biological Context and Potential for Future Research

This compound is derived from Rauvolfia verticillata, a plant species known to be a rich source of bioactive alkaloids. Alkaloids from the Rauvolfia genus have historically been a treasure trove for drug discovery, yielding compounds with a wide array of pharmacological activities, including antihypertensive, antipsychotic, and antiarrhythmic effects.

Despite the known therapeutic potential of compounds from this plant family, specific biological data for this compound is not available in the current body of scientific literature. Extensive searches for studies detailing its mechanism of action, signaling pathway interactions, or quantitative biological data (such as IC50 or binding affinities) did not yield any specific results.

The logical workflow for future investigation into the pharmacological potential of this compound is outlined below. This diagram illustrates a standard approach in natural product drug discovery, starting from the isolated compound.

Experimental Protocols: A Call for Investigation

Due to the absence of published research on the biological effects of this compound, no established experimental protocols for its study can be provided. Researchers interested in this compound would need to develop and validate their own methodologies for in vitro and in vivo testing based on the scientific questions being addressed.

A generalized protocol for initial in vitro screening for cytotoxicity, a common first step in assessing the biological activity of a novel compound, would typically involve the following steps:

-

Cell Line Selection : Choose a panel of relevant human cancer or normal cell lines.

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Cell Seeding : Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment : Expose the cells to the various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assay : Utilize a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue™) to quantify cell viability.

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) value to determine the compound's potency.

Conclusion and Future Directions

This compound is a readily available natural product with a defined chemical structure. However, its biological properties remain uncharacterized in the public scientific domain. This presents a unique opportunity for researchers in drug discovery and pharmacology to conduct pioneering studies into its potential therapeutic effects. The rich pharmacological history of alkaloids from Rauvolfia verticillata suggests that this compound could possess interesting and potentially valuable biological activities. Future research should focus on systematic in vitro and in vivo screening to elucidate its mechanism of action and to determine its potential as a novel therapeutic agent.

References

- 1. Evaluation of the cytotoxicity of 10 chemicals in human and rat hepatocytes and in cell lines: Correlation between in vitro data and human lethal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemwhat.com [chemwhat.com]

- 6. researchgate.net [researchgate.net]

The Pharmacological Potential of Sarpagine Alkaloids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine (B1680780) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids predominantly found in plants of the Apocynaceae family, have emerged as a promising source of bioactive compounds with a wide spectrum of pharmacological activities.[1] Their complex and diverse chemical structures have attracted significant interest from the scientific community, leading to extensive research into their therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of sarpagine alkaloids, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for assessing these activities are provided, along with a quantitative summary of the available data and visual representations of key signaling pathways.

Anticancer Activity

Sarpagine alkaloids have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data for Anticancer Activity

| Alkaloid/Extract | Cancer Cell Line | IC50 Value | Reference |

| Angustilongine E-K (macroline-sarpagine bisindole alkaloids) | KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02-9.0 μM | [2] |

| Talpinine | Multidrug-resistant KB/VJ300 | 14-22 µg/mL | |

| O-acetyltalpinine | Multidrug-resistant KB/VJ300 | 14-22 µg/mL | |

| Rauvomitorine A & B (with cisplatin) | SKOV3/OVCAR3 (ovarian cancer) | Synergistic effect (Combination Index: 0.24-0.52) | [3] |

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of sarpagine and related alkaloids. For instance, some alkaloids from Rauvolfia vomitoria have been shown to act synergistically with cisplatin (B142131) to promote S phase cell cycle arrest by reducing the expression of CDK1 and Chk1. They also shift the Bcl-2/BAX ratio to favor apoptosis.[3] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is another target for some alkaloids.[4][5] Additionally, the induction of apoptosis by certain alkaloids, such as sampangine, is mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial alterations.[6]

Anticancer Signaling Pathways of Sarpagine Alkaloids.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Sarpagine alkaloids have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

| Alkaloid/Extract | Assay | IC50/ED50 Value | Reference |

| Rauvolfia densiflora methanolic extract (contains sarpagan indole alkaloids) | COX Assay | 155.38 µg/mL | [5][7] |

| N(4)-Methyltalpinine | NF-κB (p65) Inhibition | ED50 = 1.2 µM | [8] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of sarpagine alkaloids are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. N(4)-Methyltalpinine has been identified as an inhibitor of NF-κB.[8] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Extracts containing sarpagan alkaloids have demonstrated inhibitory activity against COX enzymes.[5][7]

Anti-inflammatory Signaling Pathways of Sarpagine Alkaloids.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Sarpagine alkaloids have shown promise in this area, exhibiting activity against various bacterial strains.

Quantitative Data for Antimicrobial Activity

| Alkaloid | Microorganism | MIC Value | Reference |

| Rauvolfianoid A | Salmonella sp. | 25 µg/ml | [9] |

| Rauvolfianoid B | Escherichia coli, Shigella sp, Salmonella sp. | Weakly active | [9] |

Neuroprotective Activity

Neurodegenerative diseases pose a significant global health challenge. While research into the neuroprotective effects of sarpagine alkaloids is still in its early stages, the broader class of alkaloids has shown potential in protecting neurons from damage and degeneration. The primary mechanisms of neuroprotection by alkaloids include reducing oxidative stress, inhibiting excitotoxicity, and modulating apoptotic pathways.[10]

In vitro models for assessing neuroprotective activity often involve challenging neuronal cell lines, such as SH-SY5Y or PC12, with neurotoxins like glutamate (B1630785) or hydrogen peroxide to induce excitotoxicity and oxidative stress, respectively.[9][11][12] The ability of a compound to preserve cell viability and function in these models indicates its neuroprotective potential. While specific quantitative data for sarpagine alkaloids in these models is limited, the known antioxidant and anti-inflammatory properties of some alkaloids suggest they may offer neuroprotective benefits.

Experimental Protocols

MTT Assay for Anticancer Activity (Cell Viability)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[13][14][15]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sarpagine alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[13][14][15]

MTT Assay Workflow.

COX Inhibition Assay for Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. The assay typically measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.[16][17][18]

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound (sarpagine alkaloid) at various concentrations.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add the test compound or a known COX inhibitor (positive control) to the wells and incubate for a specific time to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Signal Detection: Immediately measure the signal (e.g., absorbance or fluorescence) generated by the peroxidase activity using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.[16][17][18]

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6][19][20][21]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the sarpagine alkaloid in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[6][19][20][21]

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

Principle: This assay assesses the ability of a compound to protect neuronal cells from death induced by excessive exposure to the excitatory neurotransmitter glutamate, a process known as excitotoxicity.[17]

Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the sarpagine alkaloid for a defined period (e.g., 1-2 hours).

-

Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a specific duration.

-

Assessment of Cell Viability: Following glutamate exposure, assess cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.

-

Data Analysis: Compare the viability of cells pre-treated with the sarpagine alkaloid to that of cells exposed to glutamate alone. An increase in cell viability indicates a neuroprotective effect.[17]

Conclusion

Sarpagine alkaloids represent a rich and diverse source of bioactive molecules with significant therapeutic potential. The compelling evidence for their anticancer, anti-inflammatory, and antimicrobial activities warrants further investigation and development. While the exploration of their neuroprotective effects is in its nascent stages, the known properties of alkaloids suggest that this is a promising avenue for future research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of natural products. Continued research, including in vivo studies and clinical trials, will be crucial to translate the promising in vitro findings into novel and effective therapies for a range of human diseases.

References

- 1. SMART-guided discovery of Sarpagine-type monoterpene indole alkaloids from Rauvolfia vomitoria and the synergistic effects with cisplatin against human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. researchgate.net [researchgate.net]

- 6. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Perspectives on the Molecular Mediators of Oxidative Stress and Antioxidant Strategies in the Context of Neuroprotection and Neurolongevity: An Extensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]

- 13. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Excitotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glutamate Excitotoxicity: An Insight Into The Mechanism [journalijar.com]

- 20. Glutamate-induced excitotoxicity in Parkinson's disease: The role of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Involvement of extrasynaptic glutamate in physiological and pathophysiological changes of neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Biological Activity, and Mechanisms of Diketopiperazine Derivatives

Note to the Reader: Initial literature searches for "dihydroperaksine derivatives" did not yield sufficient public research data to fulfill the requirements of an in-depth technical guide. The compound "dihydroperaksine" is listed in chemical databases, but its derivatives, synthesis, and biological activities are not described in the available scientific literature. Therefore, this guide focuses on a closely related, extensively researched, and highly significant class of compounds: 2,5-diketopiperazines (DKPs) . This class of cyclic dipeptides showcases a vast range of biological activities and a rich history in natural product synthesis and drug development, allowing for a comprehensive review that meets the technical demands of the original request.

Introduction to 2,5-Diketopiperazines

2,5-Diketopiperazines (DKPs), the smallest class of cyclic peptides, are six-membered heterocyclic rings containing two amide bonds, formed from the condensation of two α-amino acids.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products isolated from fungi, bacteria, marine organisms, and plants.[1][2][4] DKP derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, neuroprotective, and antithrombotic properties.[2][5] Their structural rigidity, metabolic stability compared to linear peptides, and ability to present diverse side chains make them attractive scaffolds for drug discovery.[6] One notable example, Plinabulin, a marine-derived DKP, has advanced to Phase 3 clinical trials for the treatment of non-small cell lung cancer.[7] This guide provides a detailed overview of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action for this vital class of molecules.

Synthesis of 2,5-Diketopiperazine Derivatives

The synthesis of DKPs can be broadly categorized into solution-phase, solid-phase, and enzymatic methods. The most common approach involves the cyclization of a linear dipeptide.[6]

Synthetic Methodologies

-

Solution-Phase Synthesis: This classical approach typically involves the formation of a linear dipeptide from two amino acids, followed by N-deprotection and subsequent intramolecular cyclization. Cyclization can be induced under basic, neutral, or acidic conditions.[8] A straightforward method involves heating two α-amino acids in a solvent like ethylene (B1197577) glycol, which promotes condensation and cyclization.[6][9]

-

Solid-Phase Synthesis: This method offers advantages in yield, purity, and the potential for creating diverse DKP libraries. The first amino acid is anchored to a solid support, the second is coupled to form a linear dipeptide, and cyclization is achieved by cleaving the peptide from the resin, which often occurs concurrently with N-terminal deprotection.[6]

-

Enzymatic Synthesis: Biocatalytic methods provide high stereoselectivity and milder reaction conditions. Cyclodipeptide synthases (CDPSs) and nonribosomal peptide synthetases (NRPSs) are enzymes that can produce DKPs.[4][10] Chemoenzymatic methods, using enzymes like the adenylation domain of tyrocidine synthetase A (TycA-A), allow for a one-pot synthesis of various DKPs from amino acids and amino acid esters.[11]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization step, often in environmentally friendly aqueous media. This method allows for rapid, one-pot N-Boc-deprotection and cyclization of dipeptidyl esters in excellent yields.[8]

General Experimental Protocol: Microwave-Assisted Synthesis

A representative protocol for the aqueous, microwave-assisted synthesis of 2,5-diketopiperazines is described below.[8]

Objective: To synthesize 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters.

Materials:

-

Nα-Boc-dipeptidyl ester (e.g., Boc-D-Orn(Cbz)-L-Pro-OtBu) (0.25 mmol)

-

Deionized water (1 mL)

-

Monomode microwave reactor (e.g., CEM Discover)

Procedure:

-

The Nα-Boc-dipeptidyl ester (0.25 mmol) is dissolved or suspended in deionized water (1 mL) in a suitable microwave reaction vessel.

-

The vessel is sealed and placed in the microwave reactor.

-

The mixture is heated to 250 °C for 10 minutes under a pressure of 150 psi, with a microwave power of 250 W.

-

After cooling, the resulting suspension is filtered through a Hirsch funnel.

-

The collected solid is washed with cold water (5 mL).

-

The solid product is dried under high vacuum.

-

The final DKP product is analyzed by NMR for structural confirmation. For water-soluble DKPs, the resulting solution is lyophilized to obtain the solid product.[8]

Caption: General workflow for the synthesis of 2,5-diketopiperazines.

Biological Activities and Quantitative Data

DKP derivatives have been evaluated against a wide array of biological targets, demonstrating significant potential in oncology, infectious diseases, and neurology.

Anticancer Activity

Many DKP derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms often involve the disruption of cellular processes critical for tumor growth, such as microtubule dynamics.[12]

Table 1: In Vitro Anticancer Activity of Selected DKP Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Plinabulin | BxPC-3 (Pancreatic) | IC₅₀ | 4.4 nM | [12] |

| NCI-H460 (Lung) | IC₅₀ | 26.2 nM | [12] | |

| Compound b | BxPC-3 (Pancreatic) | IC₅₀ | 0.9 nM | [12] |

| NCI-H460 (Lung) | IC₅₀ | 4.1 nM | [12] | |

| Compound c | BxPC-3 (Pancreatic) | IC₅₀ | 0.7 nM | [12] |

| NCI-H460 (Lung) | IC₅₀ | 3.8 nM | [12] | |

| cyclo(d-Pro-l-Phe) (5) | HCT-116 (Colorectal) | IC₅₀ | 32.7 µM | [13] |

| cyclo(His-Ala) | HT-29 (Colon) | Growth Inhibition | Significant at 100 µM | [5] |

| MCF-7 (Breast) | Growth Inhibition | Significant at 100 µM | [5] | |

| Tadalafil Analogue 7a | HEK 293T | IC₅₀ | ~40 µM | [14] |

| Tadalafil Analogue 7b | MCF-7 (Breast) | IC₅₀ | ~40 µM |[14] |

Note: Compounds b and c are synthetic derivatives of Plinabulin with modifications to the phenyl rings.[12]

Antimicrobial Activity

DKPs isolated from natural sources, particularly marine-derived fungi and bacteria, often possess strong antimicrobial properties.

Table 2: Antimicrobial Activity of DKP Derivatives

| Compound | Target Organism | Assay Type | Result (Inhibition Zone) | Concentration | Reference |

|---|---|---|---|---|---|

| Actinozine A (1) | Staphylococcus aureus | Disc Diffusion | 23 mm | 100 µ g/disc | [13] |

| Candida albicans | Disc Diffusion | 19 mm | 100 µ g/disc | [13] | |

| cyclo(2-OH-d-Pro-l-Leu) (2) | S. aureus | Disc Diffusion | 20 mm | 100 µ g/disc | [13] |

| C. albicans | Disc Diffusion | 16 mm | 100 µ g/disc | [13] | |

| cyclo(d-Pro-l-Phe) (5) | S. aureus | Disc Diffusion | 14 mm | 100 µ g/disc | [13] |

| cyclo(l-Pro-l-Phe) (6) | S. aureus | Disc Diffusion | 9 mm | 100 µ g/disc | [13] |

| cyclo(His-Ala) | C. albicans | Growth Inhibition | Significant | Not specified | [5] |

| cyclo(His-Gly) | C. albicans | Growth Inhibition | Significant | Not specified |[5] |

Other Biological Activities

-

Antithrombotic Activity: Histidine-containing DKPs like cyclo(His-Ala) and cyclo(His-Gly) have been shown to inhibit thrombin and affect platelet aggregation. Cyclo(His-Gly) significantly inhibited thrombin-induced platelet aggregation with an IC₅₀ of 0.0662 mM.[5]

-

Neuroprotective Effects: Certain DKP derivatives are being investigated for their ability to protect against neurotoxicity.[15]

-

Plant Growth Regulation: The DKP cyclo(Leu-Pro) has been identified as a regulator of rice tillering by activating the strigolactone signaling pathway.[4]

Mechanism of Action and Signaling Pathways

The diverse biological effects of DKPs stem from their interaction with various cellular targets and pathways.

Tubulin Polymerization Inhibition

A primary mechanism for the anticancer activity of DKPs like Plinabulin is the inhibition of tubulin polymerization.[12] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis. These DKPs bind to the colchicine (B1669291) site on β-tubulin, destabilizing microtubule dynamics.[12] The binding affinity of these derivatives to tubulin often correlates with their cytotoxic potency.[12]

Caption: DKP derivatives can inhibit cancer cell growth by disrupting microtubule dynamics.

Modulation of Other Signaling Pathways

DKPs can influence other cellular pathways. For example, the cyclic dipeptide cyclo(L-leucyl-L-prolyl) or cLP has been shown to interact with the tetraspanin CD151, perturbing the CD151-EGFR signaling pathway, which can reduce tumor dissemination.[10] This interaction leads to a downregulation of CD151 and a reduction in intracellular reactive oxygen species (ROS).[10]

Key Experimental Protocols

In Vitro Anti-Proliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.[13]

Objective: To determine the IC₅₀ value of a DKP derivative against a cancer cell line (e.g., HCT-116).

Materials:

-

HCT-116 colorectal carcinoma cells

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin

-

DKP derivative stock solution (in DMSO)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Tris base solution (10 mM, pH 10.5)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed HCT-116 cells into 96-well plates at an appropriate density (e.g., 5x10³ cells/well) in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Add 100 µL of medium containing the DKP derivative at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium. Add 150 µL of cold 10% TCA to each well to fix the cells and incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with distilled water and allow them to air dry completely.

-

Staining: Add 70 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

-

Removing Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and allow to air dry.

-

Solubilization and Measurement: Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance (optical density) at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

2,5-Diketopiperazine derivatives represent a structurally diverse and biologically significant class of compounds. Their prevalence in nature and the development of robust synthetic methodologies have made them a cornerstone of medicinal chemistry research. With potent activities against cancer cells, pathogenic microbes, and other biological targets, the DKP scaffold continues to be a promising starting point for the development of new therapeutics. Future research will likely focus on exploring novel DKP chemical space through combinatorial synthesis, elucidating detailed mechanisms of action for new derivatives, and optimizing their pharmacological properties for clinical application.

References

- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Developments around the bioactive diketopiperazines: a patent review | Semantic Scholar [semanticscholar.org]

A Proposed Framework for the Preliminary In-Vitro Screening of 10-Hydroxydihydroperaksine

Disclaimer: As of late 2025, specific in-vitro screening data for 10-Hydroxydihydroperaksine is not available in the public domain. This technical guide provides a proposed framework for its preliminary in-vitro screening based on the known biological activities of other alkaloids isolated from its source, Rauvolfia verticillata, and related species. The experimental protocols and potential activities described herein are therefore predictive and intended to serve as a foundational blueprint for future research.

Introduction

This compound is a natural alkaloid found in Rauvolfia verticillata. Alkaloids from the Rauvolfia genus have a long history of use in traditional medicine and have been the source of various pharmacologically active compounds. Phytochemical investigations of Rauvolfia verticillata have led to the isolation of numerous indole (B1671886) and acridone (B373769) alkaloids, many of which have demonstrated significant biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide outlines a proposed strategy for the initial in-vitro evaluation of this compound to elucidate its potential therapeutic value.

Proposed Preliminary In-Vitro Screening Cascade

The initial screening of this compound should focus on evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential, as these are common activities observed in alkaloids from Rauvolfia species[1][2].

A primary area of investigation for novel alkaloids from Rauvolfia is their potential as anticancer agents[1][4][5]. It is proposed that this compound be screened against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 (breast), HL-60 (leukemia), A-549 (lung), and SW-480 (colon)) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with the compound for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 (Breast Cancer) | Data to be determined | Reference Value |

| HL-60 (Leukemia) | Data to be determined | Reference Value |

| A-549 (Lung Cancer) | Data to be determined | Reference Value |

| SW-480 (Colon Cancer) | Data to be determined | Reference Value |

Extracts from Rauvolfia species have shown promising antimicrobial activity[2][6][7]. Therefore, screening this compound for antibacterial and antifungal properties is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) of this compound | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined | Vancomycin Reference |

| Escherichia coli | Data to be determined | Gentamicin Reference |

| Candida albicans | Data to be determined | Fluconazole Reference |

| Aspergillus niger | Data to be determined | Amphotericin B Reference |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

Methodological & Application

Application Notes and Protocols: Total Synthesis of 10-Hydroxydihydroperaksine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of sarpagine-type alkaloids, with a specific focus on the synthesis of 19(S),20(R)-dihydroperaksine. While the direct total synthesis of 10-Hydroxydihydroperaksine has not been explicitly detailed in the literature, this guide presents the established synthesis of the parent compound, dihydroperaksine (B1209952), and proposes a robust protocol for the late-stage introduction of a hydroxyl group at the C-10 position of the indole (B1671886) nucleus.

Part 1: Total Synthesis of 19(S),20(R)-Dihydroperaksine

The enantioselective total synthesis of 19(S),20(R)-dihydroperaksine has been achieved by the Cook research group. The strategy hinges on a key haloboration reaction to construct the pentacyclic core, followed by regioselective hydroboration and controlled oxidation.

Synthetic Strategy Overview

The overall synthetic workflow for 19(S),20(R)-dihydroperaksine is depicted below. The synthesis begins with D-tryptophan and proceeds through several key intermediates to furnish the final natural product.

Caption: Synthetic workflow for 19(S),20(R)-dihydroperaksine.

Experimental Protocols

Step 1: Synthesis of the Pentacyclic Core (14) via Haloboration

The optically active tetracyclic ketone is converted to the pentacyclic core of the C-19 methyl-substituted Na-H sarpagine (B1680780) and ajmaline (B190527) alkaloids via a critical haloboration reaction.[1]

Step 2: Synthesis of Intermediate Aldehyde (49)

The pentacyclic ketone (14) is elaborated over multiple steps to the intermediate aldehyde (49). This transformation involves a one-carbon homologation to introduce the C-16 aldehyde, followed by a Wittig reaction and hydrolysis.

Step 3: Reduction to Intermediate Alcohol (50)

To a solution of the stable α-aldehyde (49) in ethanol, sodium borohydride (B1222165) (NaBH₄) is added, and the reaction is stirred at room temperature for 3 hours. The reaction is then quenched, and the product is extracted to yield the α-alcohol (50).[2]

Step 4: Hydrolysis to 19(S),20(R)-Dihydroperaksine-17-al (1)

The intermediate alcohol (50) is dissolved in acetone, and 1.38 N aqueous hydrochloric acid is added. The mixture is refluxed to facilitate the hydrolysis of the acetal (B89532) group, affording 19(S),20(R)-dihydroperaksine-17-al (1). A basic workup is employed for purification.[2]

Step 5: Final Reduction to 19(S),20(R)-Dihydroperaksine (2)

The final step involves the reduction of the aldehyde at C-17 in compound (1) to the corresponding primary alcohol, yielding 19(S),20(R)-dihydroperaksine (2).

Quantitative Data

| Step | Product | Yield (%) | Reference |

| Reduction of Aldehyde (49) | Alcohol (50) | 94 | [2] |

| Hydrolysis of Acetal (50) | Dihydroperaksine-17-al (1) | 96 | [2] |

Part 2: Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through two primary strategies:

-

Linear Synthesis: Starting with a commercially available or synthetically prepared 10-hydroxy-D-tryptophan derivative and following the established route for dihydroperaksine.

-

Late-Stage Functionalization: Introducing a hydroxyl group at the C-10 position of a late-stage intermediate in the dihydroperaksine synthesis.

The late-stage functionalization approach is often more efficient and is outlined below.

Proposed Late-Stage C-10 Hydroxylation

A promising method for the C-10 hydroxylation of the indole nucleus in a complex alkaloid is through a directed C-H oxidation.

Caption: Proposed late-stage synthesis of this compound.

Hypothetical Experimental Protocol: Late-Stage C-10 Hydroxylation

Step 1: N-Protection of Dihydroperaksine

19(S),20(R)-dihydroperaksine (2) is dissolved in a suitable solvent such as dichloromethane. A protecting group, for example, di-tert-butyl dicarbonate (B1257347) (Boc₂O), is added along with a base like triethylamine. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-protected dihydroperaksine.

Step 2: C-10 Hydroxylation

The N-protected dihydroperaksine is subjected to a C-H oxidation protocol. A possible method involves the use of a palladium catalyst with an appropriate oxidant. For instance, a solution of the N-protected intermediate in a solvent like acetic acid could be treated with a palladium(II) salt and an oxidant such as peracetic acid at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up, and the product is purified by chromatography.

Step 3: Deprotection

The 10-hydroxy-N-protected dihydroperaksine is dissolved in a suitable solvent (e.g., dichloromethane), and a deprotecting agent is added. For a Boc group, trifluoroacetic acid (TFA) is commonly used. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the crude product is purified to afford this compound.

Conclusion

This document provides a comprehensive guide to the total synthesis of 19(S),20(R)-dihydroperaksine, based on established literature. Furthermore, a detailed, albeit hypothetical, protocol for the synthesis of this compound via a late-stage C-H oxidation is presented. This proposed route offers a plausible and efficient strategy for accessing this novel derivative for further biological evaluation and drug development studies. Researchers are encouraged to adapt and optimize the proposed conditions based on their experimental findings.

References

Application Notes & Protocols for the Quantification of 10-Hydroxydihydroperaksine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxydihydroperaksine is an alkaloid compound of interest with the molecular formula C19H24N2O3 and a molecular weight of 328.4.[] Accurate and precise quantification of this analyte in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reproducibility.

Section 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection

This section outlines a proposed method for the quantification of this compound using a reverse-phase HPLC system with a UV detector. This approach is suitable for routine analysis and formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is recommended for good separation.

-

Mobile Phase: A gradient elution of Acetonitrile (ACN) and 20 mM potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH adjusted to 7.0) is proposed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: To be determined by UV scan of a standard solution of this compound (a common starting wavelength for similar compounds is 254 nm).

-

Injection Volume: 20 µL.

1.2. Preparation of Standard and Quality Control (QC) Samples:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

-

Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate stock solution.

1.3. Sample Preparation from Biological Matrices (Proposed):

The choice of extraction method depends on the biological matrix and the required level of cleanliness. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3][4]

-

Protein Precipitation (for Plasma/Serum):

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the HPLC system.

-

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of the sample (e.g., plasma, urine), add an appropriate internal standard.

-

Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of the pre-treated sample (e.g., diluted plasma).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[5]

-

Data Presentation

Table 1: Proposed HPLC Method Validation Parameters

| Parameter | Proposed Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | ≤ 15% |

| Accuracy (%Recovery) | 85 - 115% |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Limit of Detection (LOD) | To be determined experimentally |

Section 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended.[6][7]

Experimental Protocol

2.1. Instrumentation and Conditions:

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Column: A C18 or similar reverse-phase UHPLC column (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Injection Volume: 5 µL.

2.2. Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive.

-

Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound. Based on its molecular weight of 328.4, the precursor ion [M+H]⁺ would be approximately m/z 329.4. Product ions for Selected Reaction Monitoring (SRM) will be identified from the fragmentation of the precursor ion.

-

SRM Transitions (Hypothetical):

-

Quantifier: 329.4 → (To be determined)

-

Qualifier: 329.4 → (To be determined)

-

-

Source Parameters:

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 550°C.[6]

-

2.3. Preparation of Standards and Samples:

-